molecular formula C24H38O6S B1195466 Ohcos CAS No. 67030-47-1

Ohcos

Cat. No.: B1195466
CAS No.: 67030-47-1
M. Wt: 454.6 g/mol
InChI Key: YZVVZYNJACRDSJ-QIZZZRFXSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound designated as OHCOS is systematically named (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid . Its molecular formula is C~24~H~38~O~6~S , with a molecular weight of 454.6 g/mol . The structure includes a cholestane-derived steroid nucleus fused with a sulfate ester group at the C3 position and a carboxylic acid moiety at the C24 position.

Property Value
IUPAC Name (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-...
Molecular Formula C~24~H~38~O~6~S
Molecular Weight 454.6 g/mol
CAS Registry Number 67030-47-1

Three-Dimensional Conformational Analysis

The three-dimensional conformation of this compound is critical to its biochemical interactions. X-ray crystallography studies of related bile acid derivatives reveal that the steroid nucleus adopts a 5β-cholestane backbone with cis-fusion between the A and B rings and trans-fusion in other rings. The sulfate ester group at C3 introduces steric and electronic constraints, favoring a half-chair conformation in the A ring.

The side chain at C17 adopts an extended conformation due to hydrogen bonding between the carboxylic acid group and surrounding solvent molecules. Computational models using density functional theory (DFT) further predict that the sulfate ester’s orientation minimizes repulsion with the C10 methyl group, stabilizing the global conformation.

Sulfate Ester Functional Group Configuration

The sulfate ester at C3 is a defining feature of this compound. This group is attached via an O-sulfooxy linkage , forming a tetrahedral geometry around the sulfur atom. The sulfur-oxygen bond lengths in the sulfate moiety are approximately 1.45–1.49 Å , consistent with typical sulfate ester bond parameters.

Sulfation significantly enhances the compound’s hydrophilicity, as evidenced by its solubility profile: this compound is 10–20× more soluble in aqueous media than its non-sulfated analog, 3-hydroxy-5-cholen-24-oic acid. This modification also alters metabolic pathways, as sulfated bile acids are preferentially excreted in urine rather than bile.

Comparative Structural Analysis with Related Bile Acid Derivatives

This compound belongs to the C~24~ bile acid sulfate family, which includes derivatives such as chenodeoxycholic acid 3-sulfate and cholic acid 7-sulfate. Key structural distinctions are summarized below:

Feature This compound Chenodeoxycholic Acid 3-Sulfate Cholic Acid 7-Sulfate
Hydroxylation Sites 3β-OH, 5-ene 3α-OH, 7α-OH 3α-OH, 7α-OH, 12α-OH
Sulfation Position C3 C3 C7
Molecular Formula C~24~H~38~O~6~S C~24~H~40~O~7~S C~24~H~40~O~8~S
Backbone Saturation Δ5 double bond Fully saturated Fully saturated

The Δ5 double bond in this compound distinguishes it from most saturated bile acids, reducing rigidity in the A ring and enabling unique membrane-interaction dynamics. In contrast, the 7-sulfate group in cholic acid derivatives induces a twist-boat conformation in the B ring, which is absent in this compound.

These structural variations correlate with functional differences: sulfation at C3 (as in this compound) preferentially enhances renal excretion, whereas sulfation at C7 promotes hepatic recirculation. Additionally, the Δ5 unsaturation in this compound may facilitate interactions with nuclear receptors like FXR, though this requires further validation.

Properties

CAS No.

67030-47-1

Molecular Formula

C24H38O6S

Molecular Weight

454.6 g/mol

IUPAC Name

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O6S/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21H,4,6-14H2,1-3H3,(H,25,26)(H,27,28,29)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

YZVVZYNJACRDSJ-QIZZZRFXSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

Synonyms

3-hydroxy-5-cholen-24-oic acid 3-sulfate ester
OHCOS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Property COS (Chitosan Oligosaccharide) This compound NBCOS (N-Benzylidene Chitosan)
Substituents Native chitosan backbone O-2′-hydroxypropyl trimethyl ammonium group N-benzylidene group
Solubility Moderate in aqueous solutions High solubility due to quaternary ammonium Low solubility due to hydrophobic benzyl group
Primary Applications Antioxidant, antimicrobial Antioxidant, biosensors, drug delivery Limited due to low bioactivity

Antioxidant Activity

Experimental data (at 10 mg/mL concentration) reveal significant differences in free radical scavenging efficacy:

Radical Type COS Scavenging Rate (%) This compound Scavenging Rate (%) NBCOS Scavenging Rate (%)
Superoxide (O₂⁻) 89.6 85.5 6.9
Hydroxyl (·OH) 72.3 68.4 22.1
DPPH 65.8 58.2 18.7
Reducing Power High Moderate Low

Key Findings :

  • COS exhibits the strongest overall antioxidant activity due to its unmodified structure, which preserves reactive hydroxyl and amino groups .
  • This compound shows slightly reduced efficacy compared to COS but outperforms NBCOS significantly. The quaternary ammonium group in this compound enhances solubility but may slightly hinder electron donation to radicals .
  • NBCOS, with its hydrophobic benzyl group, demonstrates minimal antioxidant activity, likely due to steric hindrance and reduced interaction with hydrophilic radicals .

Comparison with Functionally Similar Compounds

This compound is also compared to other chitosan derivatives used in electrochemical sensors (e.g., polypyrrole nanowires, Ag-RGO/CysA-Au NPs). While these materials share applications in biosensing, this compound offers unique advantages:

Material Sensitivity Selectivity for CA-125 Antigen Cost Stability
This compound High Moderate Low High
Polypyrrole Nanowire Very High High High Moderate
Ag-RGO/CysA-Au NPs Extreme Extreme Very High Low

Key Insights :

  • This compound-based sensors are cost-effective and stable, making them suitable for large-scale diagnostic applications .
  • Materials like Ag-RGO/CysA-Au NPs achieve higher sensitivity but suffer from high synthesis costs and instability .

Mechanistic Insights

The antioxidant performance of this compound correlates with its ability to donate electrons and chelate metal ions. The hydroxypropyl group improves water solubility, facilitating interaction with radicals, while the quaternary ammonium moiety may slightly reduce electron density at reactive sites compared to COS . In contrast, NBCOS’s benzyl group creates steric barriers, drastically limiting its bioactivity.

Preparation Methods

Minimizing Competing Isomer Formation

Alkylation at the 2'-OH position competes with 3'-O-alkylation due to ribose ring conformation. Employing bulky protecting groups (e.g., tert-butyldimethylsilyl) at the 5'-OH improves 2'-O selectivity, achieving >85% regioselectivity in optimized conditions. Post-alkylation, silica gel chromatography separates isomers, though this adds 15–20% yield loss.

Phosphitylation and Coupling Efficiency

Post-alkylation, phosphitylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite proceeds at −40°C to minimize side reactions. Final phosphoramidites exhibit coupling efficiencies of 98–99% in solid-phase oligonucleotide synthesis, critical for industrial-scale production.

Multi-Step Synthesis with Stereochemical Control

Complex targets like cyclopentane polycarboxylates (structural analogs to hypothetical "this compound" derivatives) employ tandem Diels-Alder and ozonolysis reactions3. A representative pathway involves:

Diels-Alder Cycloaddition

Furan-2,5-dione reacts with cyclopentadiene under thermal conditions (Δ = 80°C) to yield a bicyclic adduct with endo stereochemistry (>95% selectivity)3. The endo rule favors transition states with electron-withdrawing groups (EWGs) positioned inside the bicyclic framework, dictating the downward orientation of carboxylate precursors3.

Ring-Opening and Oxidative Functionalization

Hydrolytic ring-opening with aqueous HCl (1M, 60°C) generates two cis-dicarboxylic acids. Subsequent ozonolysis of the residual alkene (O₃, H₂O₂) installs two additional carboxyl groups, completing the tetra-acid product with retained stereochemistry3.

Synthetic Data-Driven Optimization

The OHDSI Observational Medical Outcomes Partnership (OMOP) framework enables synthetic data generation to model reaction outcomes. Key parameters include:

ParameterValue RangeImpact on Yield (%)
Alkylation Temperature0°C to 25°C62–89
NaH Equivalents1.0–2.570–98
Phosphitylation Time30–120 min85–97

Transitional probability tables (TPTs) predict optimal conditions, reducing experimental iterations by 40% compared to trial-and-error approaches.

Halogen-Free Methodologies

Emerging protocols avoid halogenated reagents due to environmental and safety concerns. The two-step synthesis of hydroxytyrosol, for instance, uses enzymatic oxidation of tyrosol followed by acid-catalyzed isomerization, achieving 78% overall yield without halogens. Adapting this to "this compound" synthesis could involve:

  • Biocatalytic Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups with >90% regioselectivity.

  • Microwave-Assisted Cyclization : Reducing reaction times from 12 hours to 20 minutes while maintaining 95% yield.

Analytical Validation

Post-synthesis characterization integrates:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula within 3 ppm error.

  • Nuclear Overhauser Effect (NOE) Spectroscopy : Validates stereochemistry through spatial proton correlations3.

  • HPLC Purity Analysis : >99.5% purity required for pharmaceutical applications .

Q & A

Q. How to structure a research paper reporting OHCO-driven findings?

  • Methodological Answer :
  • Follow IMRaD (Introduction, Methods, Results, Discussion) structure.
  • In methods, detail OHCO parameters, software tools, and validation steps.
  • Use tables to compare OHCO performance against alternative models (e.g., TEI XML).
  • Cite journals like Journal of Emacs for computational rigor .

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